molecular formula C13H12N2 B15069920 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine CAS No. 91954-76-6

3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B15069920
CAS No.: 91954-76-6
M. Wt: 196.25 g/mol
InChI Key: OENPWBMXGLKQGB-UHFFFAOYSA-N
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Description

3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a phenyl group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of the phenyl group, which enhances its biological activity and provides additional sites for chemical modification. This makes it a versatile scaffold for drug development and other applications .

Properties

CAS No.

91954-76-6

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

3-phenyl-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H12N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-9,12H,10H2

InChI Key

OENPWBMXGLKQGB-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=CC=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

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